molecular formula C4H5N B6231783 3-isocyanoprop-1-ene CAS No. 2835-21-4

3-isocyanoprop-1-ene

Cat. No.: B6231783
CAS No.: 2835-21-4
M. Wt: 67.09 g/mol
InChI Key: LXJDXBGQVSHLOJ-UHFFFAOYSA-N
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Description

3-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5N It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O)

Properties

IUPAC Name

3-isocyanoprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-3-4-5-2/h3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJDXBGQVSHLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182591
Record name Allyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-21-4
Record name 1-Propene, 3-isocyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of allyl chloride with potassium cyanate in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOCN} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCO} + \text{KCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanoprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carbonyl-containing compounds.

    Reduction: Formation of amines.

    Substitution: Formation of ureas or carbamates.

Scientific Research Applications

3-Isocyanoprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of protein functions and interactions.

    Industry: Utilized in the production of polymers and coatings, where its reactivity with various nucleophiles is advantageous.

Mechanism of Action

The mechanism of action of 3-isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and industrial applications.

Molecular Targets and Pathways:

    Nucleophilic Attack: The primary mechanism involves nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of ureas, carbamates, or other derivatives.

    Pathways: The compound can participate in pathways leading to the synthesis of polymers, pharmaceuticals, and other valuable chemicals.

Comparison with Similar Compounds

    Methyl isocyanate (CH3NCO): Similar in structure but with a methyl group instead of a propene group.

    Ethyl isocyanate (C2H5NCO): Similar in structure but with an ethyl group instead of a propene group.

    Phenyl isocyanate (C6H5NCO): Contains a phenyl group, making it more aromatic and less reactive compared to 3-isocyanoprop-1-ene.

Uniqueness: this compound is unique due to its propene group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and polymers.

Biological Activity

3-Isocyanoprop-1-ene, a compound with significant potential in chemical biology and drug delivery, has garnered attention for its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant research findings.

This compound is characterized by its isocyanopropyl group, which serves as a bioorthogonal moiety. The compound undergoes rapid reactions with tetrazines, leading to the release of various functional groups such as amines and phenols under physiological conditions. This property is particularly useful for controlling the release of bioactive agents in living organisms .

Reaction Mechanism

The reaction between this compound and tetrazines results in the formation of 3-oxopropyl groups, followed by β-elimination processes. This mechanism allows for the near-quantitative release of drugs or fluorescent probes, making it an attractive option for targeted drug delivery systems .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activities. In studies involving various bacterial strains, these compounds demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents .

Drug Delivery Applications

The ability of this compound to release therapeutic agents in a controlled manner has been highlighted in several studies. For instance, experiments using zebrafish embryos showed that this compound could effectively liberate a resorufin fluorophore and a mexiletine drug when implanted with tetrazine-modified beads. This demonstrates its compatibility with living systems and its potential for use in biomedical applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
Drug ReleaseNear-quantitative release of agents
Bioorthogonal ReactionRapid reaction kinetics

Case Study: Controlled Release in Vivo

In a notable study, researchers utilized this compound derivatives to achieve controlled release of nitric oxide in vivo. The study demonstrated that these compounds could effectively modulate biological responses by releasing nitric oxide at targeted sites within living organisms . This highlights the versatility of this compound in therapeutic contexts.

Q & A

Q. How can researchers optimize the synthesis of 3-isocyanoprop-1-ene while minimizing hazardous intermediates?

Methodological Answer:

  • Conduct iterative experiments to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their impact on yield and purity. Use techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) to monitor intermediate formation .
  • Employ safety protocols outlined in laboratory guidelines (e.g., fume hood use, inert atmospheres) to mitigate risks from volatile isocyanates .
  • Compare results with published synthetic routes to identify deviations and refine protocols .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Design stability studies using accelerated degradation tests (e.g., exposure to heat, light, humidity). Monitor decomposition via Fourier-transform infrared spectroscopy (FTIR) to track isocyanate group integrity .
  • Validate results with mass spectrometry (MS) to identify degradation byproducts. Statistical tools (e.g., ANOVA) can quantify stability differences across conditions .

Q. How should researchers design controlled experiments to assess the compound’s reactivity with nucleophiles?

Methodological Answer:

  • Use kinetic studies to measure reaction rates with model nucleophiles (e.g., amines, alcohols). Control variables like solvent polarity and steric effects .
  • Validate mechanistic hypotheses using isotopic labeling or computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms of this compound across different solvent systems?

Methodological Answer:

  • Perform root-cause analysis by replicating conflicting studies under identical conditions. Use advanced spectroscopic methods (e.g., time-resolved UV-Vis) to detect transient intermediates .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate solvent-specific effects .

Q. How can computational modeling improve predictions of this compound’s electronic properties for novel applications?

Methodological Answer:

  • Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Validate models against experimental dipole moments and spectroscopic data .
  • Cross-reference results with crystallographic databases (e.g., Cambridge Structural Database) to identify structural correlations .

Q. What systematic approaches validate the reproducibility of toxicity data for this compound in biological systems?

Methodological Answer:

  • Implement blinded, multi-laboratory studies to reduce bias. Standardize cell culture or in vivo models across collaborators .
  • Apply meta-analysis to quantify variability in existing datasets. Address outliers using sensitivity analysis .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

  • Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Use scaling factors to adjust theoretical frequencies .
  • Collaborate with spectroscopy experts to rule out instrumental artifacts .

Q. What statistical frameworks are optimal for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Apply multivariate regression or machine learning (e.g., partial least squares regression) to correlate substituent effects with biological activity .
  • Validate models using cross-validation and external datasets to avoid overfitting .

Ethical & Procedural Considerations

Q. How can researchers ensure ethical compliance when studying this compound’s environmental impact?

Methodological Answer:

  • Obtain approvals from institutional review boards (IRBs) and environmental safety committees. Document disposal protocols for hazardous waste .
  • Follow Open Science principles to share raw data and methods, enhancing transparency .

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